molecular formula C22H23NO4 B2569971 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid CAS No. 1343691-72-4

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

カタログ番号: B2569971
CAS番号: 1343691-72-4
分子量: 365.429
InChIキー: NANBTYVNWVGYFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a protected piperidine derivative featuring a dual functionalization at the 3-position: a methyl group and a carboxylic acid moiety. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective group for the amine, enabling selective deprotection in peptide synthesis or other organic transformations. This compound is characterized by its bicyclic aromatic Fmoc group, which enhances solubility in organic solvents, and the steric hindrance introduced by the 3-methyl substituent, which may influence its reactivity and crystallinity .

特性

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBTYVNWVGYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343691-72-4
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity by optimizing reaction conditions and using advanced purification techniques .

作用機序

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of the piperidine ring during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amino group for further reactions .

類似化合物との比較

Key Physical and Chemical Properties:

  • Molecular Formula: C22H23NO4 (inferred from analogs in ).
  • Molecular Weight: ~351.40 g/mol (similar to C21H21NO4 in ).
  • Melting Point : Expected range: 140–180°C (based on analogs in ).
  • Spectral Data : Typical <sup>1</sup>H-NMR signals include aromatic Fmoc protons (δ 7.2–7.8 ppm) and piperidine-H resonances (δ 1.2–4.4 ppm) .

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected heterocyclic carboxylic acids. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid Piperidine 3-methyl, 3-carboxylic acid ~351.40 140–180 (predicted) Peptide synthesis; steric hindrance
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid Pyrrolidine 2-methyl, 3-carboxylic acid 351.41 Not reported Smaller ring size alters conformational flexibility
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid Piperidine 3-carboxylic acid (R-configuration) 351.40 Not reported Stereospecific synthesis; chiral intermediates
3-[1-(Fmoc)piperidin-4-yl]-3,3-difluoropropanoic acid Piperidine 4-substituted difluoropropanoic acid 423.44 Not reported Fluorinated analogs for metabolic stability studies
3-Benzyl-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine 3-benzyl, 3-carboxylic acid ~425.48 Not reported Enhanced lipophilicity for membrane permeability

Key Comparative Insights:

Heterocycle Core: Piperidine vs. Pyrrolidine: Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing their binding affinity in bioactive molecules .

Functional Group Variations: Carboxylic Acid vs. Difluoropropanoic Acid: The difluoropropanoic acid derivative () may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects, whereas the carboxylic acid group in the target compound is more reactive in coupling reactions . Chirality: The (R)-configured piperidine-3-carboxylic acid () highlights the importance of stereochemistry in drug design, as enantiomers can display divergent biological activities .

Synthetic Considerations: Fmoc Protection: All compounds utilize Fmoc-protection via 9-fluorenylmethyl chloroformate, with yields ranging from 52–57% (). The 3-methyl group in the target compound may slightly reduce reaction efficiency due to steric effects during protection/deprotection steps . Purification: Chromatography with petroleum ether/ethyl acetate (3:1 to 2:1) is standard for isolating Fmoc derivatives, as noted in and .

Physicochemical Properties :

  • Melting Points : Piperidine derivatives generally exhibit higher melting points (e.g., 141–181°C in ) compared to pyrrolidines, likely due to increased symmetry and packing efficiency.
  • Solubility : The Fmoc group enhances solubility in polar aprotic solvents (e.g., dichloromethane, DMF), critical for solid-phase peptide synthesis .

生物活性

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid (Fmoc-3-methylpiperidine-3-carboxylic acid) is a synthetic organic compound widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its applicability in various biochemical and pharmaceutical contexts. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, research applications, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H23NO4
Molecular Weight365.43 g/mol
CAS Number1343691-72-4

Structural Characteristics

The compound features a piperidine ring that is crucial for its biological activity. The Fmoc group serves as a protecting agent during peptide synthesis, preventing unwanted reactions and ensuring the integrity of the amino group until the desired stage of synthesis.

The primary role of this compound is as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality of the piperidine ring, allowing for selective reactions without interference from other functional groups. Once the synthesis is complete, the Fmoc group can be removed under basic conditions to expose the free amino group for further modifications or conjugations.

Research Applications

  • Peptide Synthesis : The compound is integral in SPPS, facilitating the construction of peptides with high specificity and yield.
  • Bioconjugation : It is employed to link peptides with various biomolecules, enhancing their therapeutic potential.
  • Drug Development : This compound plays a significant role in synthesizing peptide-based drugs, targeting various diseases including cancer.

Study on c-Met Inhibitors

A notable study explored compounds similar to this compound as potential inhibitors of c-Met kinase activity. The findings indicated that modifications to the piperidine structure could significantly enhance inhibitory potency against c-Met-driven cell proliferation. Specifically, derivatives with alkyl substitutions exhibited IC50 values ranging from 0.57 μM to 16 μM , demonstrating promising anti-cancer activity .

Peptide Therapeutics

Research has shown that peptides synthesized using Fmoc-protected amino acids can effectively target specific receptors involved in various diseases. For instance, peptides designed with this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Q & A

Q. What are the key synthetic methodologies for preparing 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, and how does the Fmoc group enhance synthesis?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving:
  • Protection of the amine group : The Fmoc group (fluorenylmethoxycarbonyl) is introduced to protect the piperidine nitrogen during coupling reactions. This group is stable under basic conditions and removable via piperidine treatment, minimizing side reactions .
  • Carboxylic acid functionalization : The 3-methylpiperidine-3-carboxylic acid backbone is assembled through cyclization or alkylation steps, followed by Fmoc deprotection under mild conditions .
  • Purification : Flash chromatography or preparative HPLC is used to isolate the product. The Fmoc group’s UV activity aids in monitoring reaction progress via LC-MS .

Q. How is the compound characterized to confirm structural identity and purity in academic research?

  • Methodological Answer :
  • Spectroscopic Analysis : 1H^1H- and 13C^{13}C-NMR confirm the presence of the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the methylpiperidine backbone. IR spectroscopy verifies carbonyl stretches (~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures ≥95% purity. Retention time comparison with standards validates identity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C22_{22}H23_{23}NO4_4, expected [M+H]+^+ = 366.1705) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in Fmoc-protected piperidine derivatives?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) determines absolute configuration. For chiral centers, Flack’s x parameter is preferred over Rogers’s η to avoid false chirality assignments in near-centrosymmetric structures .
  • Twinned Data Handling : SHELXD and SHELXE resolve twinned or disordered structures, particularly for high-symmetry space groups .

Q. How can researchers optimize enantioselective synthesis of 3-methylpiperidine derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Fmoc-amino acids to induce stereochemistry. For example, (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid analogs guide asymmetric induction .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed couplings or organocatalytic methods (e.g., proline derivatives) improve enantiomeric excess (ee). Monitor ee via chiral HPLC with cellulose-based columns .

Q. What strategies address conflicting toxicity and stability data in preclinical studies?

  • Methodological Answer :
  • Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability. LC-MS identifies degradation products (e.g., Fmoc cleavage under acidic conditions) .
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) and compare results across labs. If data conflicts, validate via standardized OECD protocols (e.g., acute oral toxicity in rodents) .

Structural and Functional Analysis

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Design : Replace the 3-methyl group with halogens or bulkier substituents (e.g., benzyl) to study steric effects. For example, 1-[(Fmoc)-3-benzylpiperidine-3-carboxylic acid] shows enhanced receptor binding .
  • Activity Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., proteases) to correlate substituent effects with potency. Tabulate results:
CompoundModificationBiological Activity (IC50_{50}, nM)
3-Methyl derivativeReference150
3-Benzyl derivativeIncreased hydrophobicity85
3-Fluoro derivativeElectron-withdrawing220
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
  • Storage : Store at -20°C under argon to prevent Fmoc group degradation. Monitor for discoloration (indicates instability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。